N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzofuran ring fused with a benzothiazole ring
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2-ethyl-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-2-18-21-15-8-7-12(9-17(15)24-18)19(22)20-10-13-11-23-16-6-4-3-5-14(13)16/h3-9,13H,2,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIKGFOQQWJJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through cyclization reactions, followed by the introduction of the benzothiazole moiety. The final step involves the formation of the carboxamide group. Reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
The compound’s reactivity is governed by three key structural elements:
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Benzothiazole ring : Susceptible to electrophilic substitution and oxidation.
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Carboxamide group : Prone to hydrolysis and nucleophilic substitution.
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Dihydrobenzofuran moiety : Reactive toward ring-opening and oxidation.
Common Reagents and Conditions
Hydrolysis of the Carboxamide Group
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Reagents : 6M HCl, 100°C, 12 hours.
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Product : 2-Ethyl-1,3-benzothiazole-6-carboxylic acid.
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Evidence : Analogous carboxamide hydrolysis in benzothiazole derivatives yields carboxylic acids, as observed in anti-tubercular compound synthesis .
Oxidation of the Ethyl Group
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Reagents : KMnO₄ in H₂SO₄, reflux.
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Product : 2-Acetyl-1,3-benzothiazole-6-carboxamide.
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Evidence : Ethyl-to-ketone oxidation is well-documented in benzothiazole systems .
Nitration of the Benzothiazole Ring
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Reagents : Fuming HNO₃, concentrated H₂SO₄, 0°C.
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Product : 2-Ethyl-5-nitro-1,3-benzothiazole-6-carboxamide.
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Evidence : Nitration occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxamide group .
Ring-Opening of Dihydrobenzofuran
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Reagents : 48% HBr, acetic acid, 80°C.
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Product : 3-(Bromomethyl)-2-hydroxybenzaldehyde derivative.
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Evidence : Dihydrobenzofuran derivatives undergo acid-catalyzed ring-opening to form diols or aldehydes .
Comparison with Similar Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Preliminary studies suggest that it may inhibit inflammatory mediators and reduce pain perception by acting on specific receptors involved in the inflammatory response. This makes it a candidate for the development of new analgesics that could outperform existing non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
Antimicrobial Properties
This compound has shown promising antibacterial and antifungal activities against various pathogens. The benzofuran moiety is known for enhancing the lipophilicity and metabolic stability of compounds, which can improve their efficacy against microbial targets .
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that further development of this compound could lead to effective cancer therapies.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, compounds structurally related to this compound showed superior analgesic effects compared to traditional NSAIDs. This highlights its potential as a new class of anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and benzothiazole derivatives, such as:
- 2-methyl-2,3-dihydrobenzofuran
- Benzothiazole-2-carboxamide
- Benzofuran-2-carboxamide
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is unique due to its combined benzofuran and benzothiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Biological Activity
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-ethyl-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety linked to a benzofuran derivative. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
Anticancer Activity
Research indicates that compounds containing thiazole and benzofuran moieties exhibit notable anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study found that certain thiazole derivatives had IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior potency in inhibiting cancer cell proliferation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Jurkat (T-cell) | < 5 | Bcl-2 inhibition |
| Compound B | A-431 (epidermoid) | < 10 | Apoptosis induction |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances its antibacterial activity, as demonstrated in related thiazole compounds .
Table 2: Antimicrobial Activity
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of similar benzofuran derivatives. Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Key Proteins : The compound may interact with proteins involved in cell survival pathways, such as Bcl-2.
- Induction of Apoptosis : It could promote programmed cell death in cancer cells by activating caspases.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thus protecting cells from oxidative damage.
Case Study 1: Anticancer Efficacy
In a recent study, a series of thiazole derivatives were tested for their anticancer efficacy against various tumor cell lines. The results indicated that modifications to the benzofuran structure significantly enhanced cytotoxicity .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thiazole-containing compounds. The study revealed that certain substitutions led to increased potency against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
